GSK2194069

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GSK2194069 is a synthetic organic compound known for its potent inhibitory effects on fatty acid synthase, specifically targeting the β-ketoacyl reductase activity.

Mechanism of Action

Target of Action

GSK2194069 is a potent inhibitor of the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) . FASN is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids . It is highly expressed in a number of cancers, with low expression observed in most normal tissues .

Mode of Action

This compound acts by inhibiting the β-ketoacyl reductase (KR) activity of FASN . It shows a specifically inhibitory effect on FAS expressing cancer cells, by acting potent efficacy on acetoacetyl-CoA, NADPH with IC50 or Ki values of 4.8 nM and 5.6 nM, respectively .

Biochemical Pathways

The inhibition of FASN by this compound affects the fatty acid synthesis pathway . This results in a decrease in the production of palmitate from acetyl-CoA, malonyl-CoA, and NADPH . The inhibition of FASN leads to an accumulation of cellular FAS substrate malonyl-CoA and a drop in phosphatidylcholine level .

Pharmacokinetics

It is known that the compound is aqueous soluble .

Result of Action

This compound has been shown to inhibit the growth of human tumor cells . It decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis . It also shows higher efficacy in FASN-positive LNCaP cells rather than FASN-negative PC3 cells .

Action Environment

It is known that the compound is stable under normal storage conditions .

Biochemical Analysis

Biochemical Properties

GSK2194069 acts with potent efficacy on acetoacetyl-CoA and NADPH, with IC50 or Ki values of 4.8 nM and 5.6 nM respectively . This interaction inhibits the expression of FAS in cancer cells .

Cellular Effects

In vitro studies have shown that this compound can inhibit fatty acid synthase (FAS) in cancer cell lines without reducing FAS production protein level . It also decreases phosphatidylcholine levels in A549 cells, correlating with the decreased palmitate synthesis .

Molecular Mechanism

This compound selectively inhibits the β-ketoacyl reductase (KR) activity of fatty acid synthase (FASN) in a reversible manner . It targets FAS in its NADPH-bound form, while exhibiting little or no potency toward FAS β-ketoacyl synthase (KS), β-hydroxyoacyl dehydratase (DH), enoyl reductase (ER), or thioesterase (TE) domain activity .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit de novo FA synthesis in cancer cultures .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as β-ketoyl reductase (KR) of fatty acid synthase (FASN) and affects the production of acetoacetyl-CoA and NADPH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2194069 involves multiple steps, starting with the preparation of the core triazolone structure. The key steps include:

Formation of the triazolone ring: This is achieved through a cyclization reaction involving appropriate precursors.

Introduction of the benzofuran-5-yl group: This step involves a coupling reaction to attach the benzofuran moiety to the triazolone core.

Addition of the cyclopropanecarbonyl group: This is typically done through an acylation reaction using cyclopropanecarbonyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: Carefully controlled to maximize yield.

Purification steps: Typically involve recrystallization or chromatography to achieve the desired purity

Chemical Reactions Analysis

Types of Reactions

GSK2194069 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Various substitution reactions can occur, particularly at the benzofuran and triazolone moieties

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products .

Scientific Research Applications

GSK2194069 has a wide range of scientific research applications, including:

Cancer Research: It has been shown to inhibit fatty acid synthase in cancer cells, leading to reduced cell growth and proliferation. .

Metabolic Disorders: The compound’s ability to inhibit fatty acid synthesis also makes it relevant in the study of metabolic disorders such as obesity and diabetes

Biochemical Studies: This compound is used as a tool compound to study the role of fatty acid synthase in various biological processes

Comparison with Similar Compounds

Similar Compounds

Orlistat: Another fatty acid synthase inhibitor, primarily used as a weight-loss medication.

C75: A synthetic compound that inhibits fatty acid synthase and has shown potential in cancer research

Uniqueness of GSK2194069

This compound is unique due to its high specificity and potency in inhibiting the β-ketoacyl reductase activity of fatty acid synthase. Unlike other inhibitors, it exhibits minimal off-target effects and has a well-characterized mechanism of action. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name |

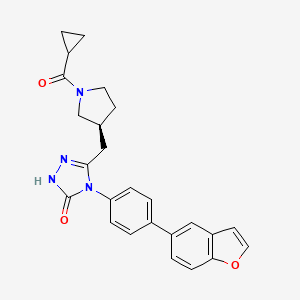

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTPWCUIYUOEMG-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332331-08-4 |

Source

|

| Record name | 1332331-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B607697.png)

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)

![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)